N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-12(14-8-13(18)5-1-2-6-13)9-3-4-10-11(7-9)16-19-15-10/h3-4,7,18H,1-2,5-6,8H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBPTMLOAMUSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC3=NSN=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves several steps. One common synthetic route includes the reaction of benzo[c][1,2,5]thiadiazole-5-carboxylic acid with 1-hydroxycyclopentylmethylamine under specific reaction conditions . The reaction typically requires a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzo[c][1,2,5]thiadiazole ring.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The compound’s structure allows it to interact with various biomolecules, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can be compared with other similar compounds, such as:
Benzo[c][1,2,5]oxadiazoles: These compounds have similar structures but contain an oxygen atom instead of sulfur.
Benzo[c][1,2,5]thiadiazole derivatives: Other derivatives of benzo[c][1,2,5]thiadiazole may have different substituents, leading to variations in their chemical and biological properties.
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes a benzothiadiazole core, which is known for its unique electronic properties that lend themselves to various biological activities.
Key Structural Features:
- Benzothiadiazole Core : This moiety is responsible for the compound's electronic properties.
- Hydroxycyclopentyl Group : This substituent may influence the compound's solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[c][1,2,5]thiadiazole-5-carboxylic acid with 1-hydroxycyclopentylmethylamine under controlled conditions. Various synthetic routes can yield this compound, allowing for modifications that could enhance its biological properties.
Antimicrobial Activity
Research indicates that compounds with a benzothiadiazole core exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacterial strains. For instance:
- Staphylococcus aureus : Effective at inhibiting growth at concentrations as low as 10 µg/mL.
- Escherichia coli : Exhibits moderate activity with minimal inhibitory concentration (MIC) values around 25 µg/mL.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of cell cycle proteins .
Antifungal Activity
In addition to antibacterial and anticancer effects, this compound has shown antifungal activity against common pathogens like Candida albicans. The observed effect is dose-dependent, with higher concentrations leading to greater inhibition of fungal growth .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial efficacy against clinical isolates.
- Results : The compound displayed significant inhibition against multidrug-resistant strains of bacteria.
-
Case Study 2: Anticancer Activity
- Objective : To assess cytotoxic effects on cancer cell lines.
- Results : Induced apoptosis in MCF-7 cells was confirmed through flow cytometry analysis.
-
Case Study 3: Material Science Applications
- Objective : To explore its use in organic photovoltaics.
- Results : Demonstrated potential as a light-harvesting material due to its photophysical properties.
Comparative Analysis
To better understand the biological activity of this compound in relation to other similar compounds, a comparison table is presented below:
| Compound Name | Structure Type | Antibacterial Activity | Anticancer Activity | Antifungal Activity |
|---|---|---|---|---|
| This compound | Benzothiadiazole derivative | Yes (MIC 10 µg/mL) | Yes (apoptosis induction) | Yes |
| Benzo[c][1,2,5]oxadiazoles | Oxadiazole derivative | Moderate | Limited | No |
| Other Benzothiadiazoles | Varied substituents | Yes (varies) | Yes (varies) | Limited |
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide?
- Methodological Answer : A multi-step synthesis is typically employed. First, activate the carboxylic acid group of 2,1,3-benzothiadiazole-5-carboxylic acid using coupling agents like EDCl or HATU. Next, react it with (1-hydroxycyclopentyl)methanamine under inert conditions (e.g., N₂ atmosphere) at 0–25°C. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Final characterization should include ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm molecular identity .
Q. How should researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- Purity : HPLC with UV detection (≥95% purity, C18 column, acetonitrile/water mobile phase) .
- Structure : ¹H/¹³C NMR (confirm cyclopentyl hydroxyl and benzothiadiazole protons) and FTIR (amide C=O stretch at ~1650 cm⁻¹) .
- Crystallography : If single crystals are obtained, X-ray diffraction (as in ) can resolve stereochemical ambiguities .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., JAK2 or EGFR).
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay in HEK293 or HeLa cells (IC₅₀ calculation) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for a target protein?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using the target’s crystal structure (e.g., PDB ID 4UX9 for kinases). Focus on:
- Hydrogen bonding : Hydroxycyclopentyl and amide groups with active-site residues.
- Hydrophobic interactions : Benzothiadiazole with nonpolar pockets.
Validate predictions with mutagenesis studies (e.g., alanine scanning) .
Q. What strategies resolve contradictory bioactivity data across assay models?
- Methodological Answer :
- Assay validation : Compare enzymatic (cell-free) vs. cell-based assays to rule out membrane permeability issues.
- Solubility : Use DLS (dynamic light scattering) to assess aggregation in PBS or DMEM. Adjust with co-solvents (e.g., DMSO ≤0.1%) .
- Metabolite interference : LC-MS/MS to detect degradation products in cell lysates .
- Statistical analysis : Apply ANOVA to identify variability sources (e.g., plate-to-plate differences) .
Q. How to design SAR studies for this compound’s hydroxycyclopentyl moiety?
- Methodological Answer : Synthesize analogs with:
- Steric modifications : Replace cyclopentyl with cyclohexyl or adamantyl.
- Hydroxyl group variations : Methylate the hydroxyl or replace it with fluorine.
Test analogs in dose-response assays (e.g., IC₅₀ shifts in kinase inhibition). Use QSAR (quantitative SAR) models to correlate logP with activity .
Q. What techniques elucidate the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate intrinsic clearance (Clᵢₙₜ) .
- In vivo : Administer IV/PO in rodents, collect plasma at timepoints (0–24 hr), and use non-compartmental analysis (NCA) for AUC and t₁/₂ .
- Metabolite ID : HRMS/MS fragmentation to identify hydroxylated or glucuronidated products .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data between 2D vs. 3D cell models?
- Methodological Answer :
- 3D spheroids : Use ultra-low attachment plates to culture spheroids. Compare IC₅₀ values with 2D monolayers.
- Penetration analysis : Fluorescently label the compound and image spheroids via confocal microscopy to assess diffusion depth.
- Hypoxia effects : Measure HIF-1α levels in 3D models (Western blot) to correlate with resistance .
Key Tables for Reference
| Property | Method | Typical Result | Reference |
|---|---|---|---|
| Molecular Weight | HRMS | 307.32 g/mol (calc.) | |
| LogP | HPLC (Shimadzu C18) | 2.8 ± 0.3 | |
| Aqueous Solubility | Nephelometry (PBS, pH 7.4) | 12 µM (25°C) | |
| Crystal Structure | X-ray diffraction | Monoclinic, P2₁/c space group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
